molecular formula C11H20ClNO2 B2852138 Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride CAS No. 2247106-72-3

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2852138
CAS No.: 2247106-72-3
M. Wt: 233.74
InChI Key: HQDWTBXQQYHORK-UHFFFAOYSA-N
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Description

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H20ClNO2. It is a hydrochloride salt form of a piperidine derivative, which is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a piperidine ring and a cyclobutane ring, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through cycloaddition reactions, such as the [2+2] cycloaddition of alkenes.

    Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride
  • Methyl 1-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride
  • Methyl 1-piperidin-4-ylcycloheptane-1-carboxylate;hydrochloride

Uniqueness

Methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. This uniqueness makes it valuable for specific applications where the cyclobutane ring’s rigidity and steric effects are advantageous.

Properties

IUPAC Name

methyl 1-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(5-2-6-11)9-3-7-12-8-4-9;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDWTBXQQYHORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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